molecular formula C11H14ClNO2 B2425679 Ethyl 5-chloro-2-(ethylamino)benzoate CAS No. 2248405-41-4

Ethyl 5-chloro-2-(ethylamino)benzoate

Cat. No.: B2425679
CAS No.: 2248405-41-4
M. Wt: 227.69
InChI Key: WOIGIIXHVUTHOS-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-(ethylamino)benzoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of benzoic acid, featuring a chloro substituent at the 5-position and an ethylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-2-(ethylamino)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Esterification: The resulting 5-chloro-2-aminobenzoic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to form Ethyl 5-chloro-2-aminobenzoate.

    Ethylation: Finally, the amino group is ethylated using ethyl iodide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-(ethylamino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The ethylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 5-substituted-2-(ethylamino)benzoates.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or alcohol derivatives.

Scientific Research Applications

Ethyl 5-chloro-2-(ethylamino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-(ethylamino)benzoate involves its interaction with specific molecular targets. The chloro and ethylamino groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 5-chloro-2-(ethylamino)benzoate can be compared with other similar compounds such as:

    Ethyl 5-chloro-2-aminobenzoate: Lacks the ethyl group on the amino moiety.

    Ethyl 5-chloro-2-(methylamino)benzoate: Contains a methyl group instead of an ethyl group.

    Ethyl 5-bromo-2-(ethylamino)benzoate: Has a bromo substituent instead of a chloro group.

Uniqueness

The presence of both chloro and ethylamino groups in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 5-chloro-2-(ethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-3-13-10-6-5-8(12)7-9(10)11(14)15-4-2/h5-7,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIGIIXHVUTHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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